4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane
Description
4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane is an epoxy-containing compound characterized by an oxane (tetrahydropyran) ring substituted with a phenyl group modified by an oxirane (epoxide) moiety. This structure grants the molecule unique reactivity, particularly in polymerization and crosslinking applications. Epoxides like this are critical in synthesizing resins, adhesives, and coatings due to their ability to form robust three-dimensional networks upon curing .
The compound’s asymmetric crystalline structure, as observed in related derivatives (e.g., 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane), contributes to low melt viscosity, making it advantageous for microelectronic encapsulation materials (EMCs). Such properties ensure excellent flowability during molding processes, essential for thin-profile device packaging .
Properties
IUPAC Name |
4-[3-(oxiran-2-ylmethoxy)phenyl]oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-12(11-4-6-15-7-5-11)8-13(3-1)16-9-14-10-17-14/h1-3,8,11,14H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGFLFJAGHLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)OCC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane typically involves the reaction of a phenylpropanoic acid derivative with an epoxide. One common method involves the use of 4-hydroxyphenylpropanoic acid methyl ester and epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring.
Major Products
Oxidation: Formation of diols or carbonyl compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or materials, imparting new properties or functionalities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane and analogous compounds:
Structural and Functional Analysis
Reactivity and Stability: this compound exhibits superior thermal stability compared to BADGE derivatives, which are prone to hydrolysis into diols (e.g., BADGE·H₂O) under acidic or enzymatic conditions . This limits BADGE’s use in aqueous environments but enhances this compound’s suitability for moisture-sensitive applications.
Synthetic Routes: this compound is synthesized via nucleophilic epoxide ring-opening reactions, often using phase-transfer catalysts like benzyltrimethylammonium chloride (BTMAC) . BADGE derivatives are typically synthesized via glycidylation of bisphenol A, followed by hydrolysis or chlorination to generate metabolites like BADGE·2HCl .
Analytical Detection :
- BADGE and its metabolites are quantified using HPLC-DAD-FLD or LC-MS/MS with QuEChERS/d-SPE extraction, achieving detection limits of 0.5–2.0 ng/mL in breast milk .
- Asymmetric epoxides like this compound require X-ray crystallography for structural confirmation due to their complex stereochemistry .
This compound lacks significant bioactivity data but is prioritized for industrial use due to its inertness in biological systems .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP |
|---|---|---|---|
| This compound | Not reported | Insoluble in water | 2.8 |
| BADGE | 45–50 | Soluble in acetone | 3.5 |
| N-[4-(Oxiran-2-ylmethoxy)phenyl]benzamide | 120–122 | Soluble in DMSO | 2.1 |
Table 2: Analytical Methods
| Compound | Detection Technique | LOD (ng/mL) | Matrix |
|---|---|---|---|
| BADGE·H₂O | HPLC-FLD | 0.5 | Human breast milk |
| This compound | X-ray diffraction | N/A | Crystalline solid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
